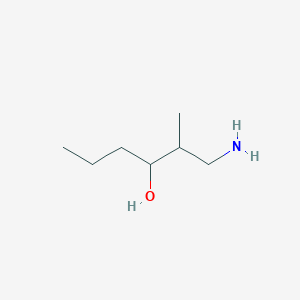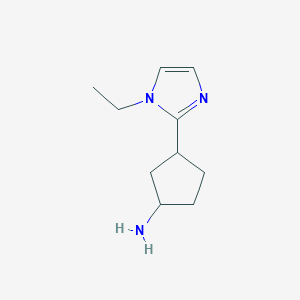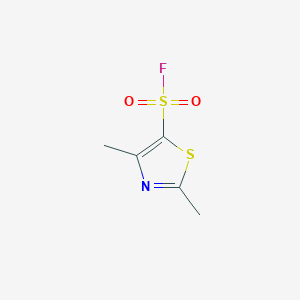![molecular formula C8H10 B13192202 3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)
3-Ethynylbicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylbicyclo[310]hexane is a unique organic compound characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysts and efficient reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethynyl derivatives.
Scientific Research Applications
3-Ethynylbicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules due to its strained ring system.
Industry: Utilized in the synthesis of materials with unique properties, such as high ring strain and reactivity.
Mechanism of Action
The mechanism of action of 3-Ethynylbicyclo[3.1.0]hexane involves its interaction with molecular targets through its strained ring system. The high ring strain makes it a reactive intermediate, facilitating various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cycloaddition reactions to form more complex structures .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane: Shares the same bicyclic structure but lacks the ethynyl group.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the ring system, making it a heterocyclic compound.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in terms of ring strain.
Uniqueness: 3-Ethynylbicyclo[3.1.0]hexane is unique due to its ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
3-ethynylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H10/c1-2-6-3-7-5-8(7)4-6/h1,6-8H,3-5H2 |
InChI Key |
UJLFRBXBHIJSQK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)








